molecular formula C11H14Br2N2 B8590677 1-(3,4-Dibromo-benzyl)-piperazine

1-(3,4-Dibromo-benzyl)-piperazine

Cat. No. B8590677
M. Wt: 334.05 g/mol
InChI Key: YOIVYWFLFQIMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dibromo-benzyl)-piperazine is a useful research compound. Its molecular formula is C11H14Br2N2 and its molecular weight is 334.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dibromo-benzyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dibromo-benzyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14Br2N2

Molecular Weight

334.05 g/mol

IUPAC Name

1-[(3,4-dibromophenyl)methyl]piperazine

InChI

InChI=1S/C11H14Br2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2

InChI Key

YOIVYWFLFQIMFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-(3,4-dibromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester (6.0 g) in MeOH (100 mL) was treated with 2 M HCl in Et2O (28 mL). After 16 h, the resulting suspension was diluted with Et2O (100 mL) and filtered. The solid was washed with Et2O (2×20 mL) and dried in vacuo, giving a white solid (5.0 g). This solid was partitioned between 10% aq. KOH (50 mL) and DCM (3×50 mL). The combined organic extracts were dried (MgSO4) and concentrated to give the title compound as a colorless glassy oil.
Name
4-(3,4-dibromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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